molecular formula C16H22O6 B13730834 Di-tert-butyl benzene-1,4-dicarboperoxoate CAS No. 21578-94-9

Di-tert-butyl benzene-1,4-dicarboperoxoate

Cat. No.: B13730834
CAS No.: 21578-94-9
M. Wt: 310.34 g/mol
InChI Key: MEBDAPKZBGYVCA-UHFFFAOYSA-N
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Description

Di-tert-butyl benzene-1,4-dicarboperoxoate is an organic compound characterized by the presence of two tert-butyl groups attached to a benzene ring, with two carboperoxoate groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl benzene-1,4-dicarboperoxoate typically involves the reaction of 1,4-di-tert-butylbenzene with peroxy acids or peroxides under controlled conditions. One common method includes the use of di-tert-butyl peroxide as a starting material, which undergoes a series of reactions to introduce the carboperoxoate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl benzene-1,4-dicarboperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the cleavage of the carboperoxoate groups, resulting in simpler compounds.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce hydrocarbons or alcohols.

Scientific Research Applications

Di-tert-butyl benzene-1,4-dicarboperoxoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a radical initiator in polymerization reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which di-tert-butyl benzene-1,4-dicarboperoxoate exerts its effects involves the generation of free radicals through the homolytic cleavage of the O-O bond in the carboperoxoate groups. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Di-tert-butylbenzene: A precursor in the synthesis of di-tert-butyl benzene-1,4-dicarboperoxoate.

    Di-tert-butyl peroxide: A related compound used as a radical initiator.

    2,5-Di-tert-butyl-1,4-benzoquinone: Another tert-butyl-substituted benzene derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both tert-butyl and carboperoxoate groups, which confer distinct chemical reactivity and potential applications. Its ability to generate free radicals makes it valuable in various chemical processes, particularly in polymerization and oxidation reactions.

Properties

CAS No.

21578-94-9

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

ditert-butyl benzene-1,4-dicarboperoxoate

InChI

InChI=1S/C16H22O6/c1-15(2,3)21-19-13(17)11-7-9-12(10-8-11)14(18)20-22-16(4,5)6/h7-10H,1-6H3

InChI Key

MEBDAPKZBGYVCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C1=CC=C(C=C1)C(=O)OOC(C)(C)C

Origin of Product

United States

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